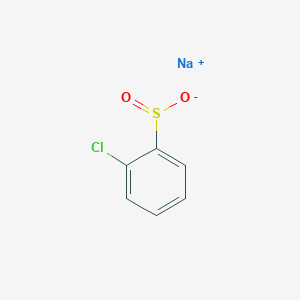
sodium;2-chlorobenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions. This compound is characterized by the presence of a sulfinic acid group attached to a chlorobenzene ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common approach involves the reduction of 2-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of sodium 2-chlorobenzenesulfinate often involves the chlorination of benzenesulfinic acid followed by neutralization with sodium hydroxide. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .
Comparaison Avec Des Composés Similaires
Sodium 4-chlorobenzenesulfinate: Similar in structure but with the chlorine atom in the para position.
Sodium benzenesulfinate: Lacks the chlorine substituent, making it less reactive in certain reactions.
Sodium toluenesulfinate: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness: Sodium 2-chlorobenzenesulfinate is unique due to the presence of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .
Propriétés
IUPAC Name |
sodium;2-chlorobenzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














